2,2-Diethyl-4,5,6-trimethyl-1,3-dioxane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
61920-47-6 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2,2-diethyl-4,5,6-trimethyl-1,3-dioxane |
InChI |
InChI=1S/C11H22O2/c1-6-11(7-2)12-9(4)8(3)10(5)13-11/h8-10H,6-7H2,1-5H3 |
InChI Key |
DGMFKZISTCKOBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(OC(C(C(O1)C)C)C)CC |
Origin of Product |
United States |
Significance of Substituted 1,3 Dioxane Frameworks in Stereochemical Investigations and Complex Molecule Synthesis
The 1,3-dioxane (B1201747) ring system is a cornerstone of modern organic chemistry, primarily due to its utility as a protecting group and as a stereochemical reporter. thieme-connect.deresearchgate.net These cyclic acetals are typically formed from the acid-catalyzed reaction of a carbonyl compound (an aldehyde or ketone) with a 1,3-diol. organic-chemistry.org This transformation is a standard procedure in multistep synthesis because 1,3-dioxanes are generally stable under a wide range of conditions, including basic, oxidative, and reductive environments, yet are readily cleaved by acid-catalyzed hydrolysis. thieme-connect.de
The conformational behavior of the 1,3-dioxane ring has been a subject of intense study. thieme-connect.deacs.org Like cyclohexane (B81311), it preferentially adopts a chair-like conformation to minimize torsional strain. thieme-connect.deresearchgate.net However, the presence of two C-O bonds, which are shorter than C-C bonds, results in more pronounced 1,3-diaxial interactions. thieme-connect.de This feature makes the conformational preference of substituents, particularly at the C2 position, more pronounced, with equatorial orientations being strongly favored thermodynamically to avoid steric clash with axial groups at C4 and C6. thieme-connect.de
This well-defined and rigid conformational preference is precisely what makes 1,3-dioxanes invaluable for stereochemical analysis. By converting a flexible 1,3-diol into a conformationally restricted 1,3-dioxane, it becomes possible to determine the relative configuration of the original stereocenters using NMR spectroscopy. thieme-connect.de The measurement of coupling constants and nuclear Overhauser effect (NOE) experiments in the rigid chair-like structure allows for unambiguous assignment of substituent orientations. thieme-connect.de For instance, empirical rules based on ¹³C NMR have been established for acetonides (2,2-dimethyl-1,3-dioxanes) to differentiate between syn and anti 1,3-diols. thieme-connect.deuniv-lemans.fr
Beyond their role in protection and analysis, substituted 1,3-dioxanes are integral components of numerous natural products and serve as key intermediates in the synthesis of complex molecules. thieme-connect.de Their derivatives are also utilized in the development of new bioactive compounds and promising drugs. researchgate.netnih.govnih.gov
| Application Area | Description | Key Advantages | References |
|---|---|---|---|
| Protecting Groups | Protection of 1,3-diols and carbonyl compounds (aldehydes and ketones). | Stable to basic, reductive, and oxidative conditions; readily cleaved with acid. | thieme-connect.deorganic-chemistry.orgwikipedia.org |
| Stereochemical Analysis | Used to determine the relative stereochemistry of 1,3-diols and other polyketide fragments. | The rigid chair conformation allows for definitive stereochemical assignment via NMR spectroscopy. | thieme-connect.deuniv-lemans.fr |
| Complex Molecule Synthesis | Serve as chiral auxiliaries, intermediates, or structural motifs in the synthesis of natural products and pharmaceuticals. | Provides stereocontrol and structural rigidity. The framework is present in various natural products. | thieme-connect.deresearchgate.netnih.gov |
| Conformational Studies | Act as model systems for studying stereoelectronic effects and conformational equilibria in six-membered rings. | Well-defined geometry with predictable substituent effects. | thieme-connect.deacs.orgresearchgate.net |
Rationale for Dedicated Academic Inquiry into 2,2 Diethyl 4,5,6 Trimethyl 1,3 Dioxane S Unique Structural and Reactivity Profile
Classical Acetalization and Ketalization Protocols
The formation of the 1,3-dioxane (B1201747) ring is classically achieved through acetalization or ketalization, which involves the reaction of a carbonyl compound with a diol. These reactions are typically reversible and require specific conditions to drive the equilibrium towards the product.
Condensation of 1,3-Diols with Ketones under Acidic Catalysis for Dioxane Formation
The most fundamental and widely employed method for synthesizing 1,3-dioxanes is the direct condensation of a 1,3-diol with a ketone in the presence of an acid catalyst. researchgate.net This reaction, a ketalization in this specific case, proceeds via protonation of the ketone's carbonyl oxygen, which enhances its electrophilicity. The diol's hydroxyl groups then act as nucleophiles, attacking the carbonyl carbon in a stepwise manner to form a hemiketal intermediate, which subsequently cyclizes and dehydrates to yield the stable six-membered 1,3-dioxane ring.
For the proposed synthesis of this compound, the required precursors are 3,4-dimethylhexane-2,5-diol and diethyl ketone. The reaction would be catalyzed by a Brønsted or Lewis acid. Commonly used acid catalysts include p-toluenesulfonic acid (PTSA), sulfuric acid (H₂SO₄), or acidic ion-exchange resins. organic-chemistry.org To favor the formation of the dioxane, the water produced during the reaction must be removed, typically through azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or benzene. organic-chemistry.org
Table 1: Common Acid Catalysts for 1,3-Dioxane Synthesis
| Catalyst | Type | Typical Conditions |
| p-Toluenesulfonic acid (PTSA) | Brønsted Acid | Catalytic amount, reflux in toluene with Dean-Stark trap |
| Sulfuric Acid (H₂SO₄) | Brønsted Acid | Catalytic amount, often used for simple acetals |
| Amberlyst-15 | Lewis Acid (Resin) | Heterogeneous catalyst, easily removed by filtration |
| Zirconium tetrachloride (ZrCl₄) | Lewis Acid | Mild conditions, high efficiency |
The choice of catalyst can influence reaction rates and yields, with Lewis acids sometimes offering milder conditions and higher chemoselectivity. researchgate.net
Transacetalization Reactions as a Route to Substituted 1,3-Dioxanes
An alternative to direct condensation is transacetalization (or transketalization). This method involves the reaction of a 1,3-diol with an existing acetal or ketal, such as 2,2-dimethoxypropane (B42991), in the presence of an acid catalyst. This equilibrium-driven reaction can be advantageous when the direct ketalization is sluggish or when the ketone is volatile or sensitive. The exchange reaction is driven forward by the removal of a more volatile alcohol (e.g., methanol) or ketone (e.g., acetone).
In the context of synthesizing the target molecule, one could envision a two-step process where 3,4-dimethylhexane-2,5-diol is first reacted with a highly reactive ketal like 2,2-dimethoxypropane to form an intermediate 2,2-dimethyl-1,3-dioxane (B13969650) derivative. Subsequent transketalization with diethyl ketone under acidic conditions could then yield the desired this compound, although this would be a more complex and less direct route than the primary condensation.
Stereoselective and Stereospecific Synthesis Approaches to Substituted 1,3-Dioxanes
The synthesis of substituted 1,3-dioxanes often leads to the formation of stereoisomers. When the 1,3-diol precursor is chiral, the stereochemistry of the diol can direct the formation of specific diastereomers of the resulting dioxane. The conformation of the six-membered 1,3-dioxane ring, which typically adopts a chair-like conformation, plays a crucial role in determining the thermodynamic stability of the various isomers. thieme-connect.de Substituents at the C2, C4, C5, and C6 positions can adopt either axial or equatorial orientations, with larger substituents generally favoring the equatorial position to minimize steric strain. thieme-connect.de
For the synthesis of this compound, the stereochemistry of the precursor, 3,4-dimethylhexane-2,5-diol, is paramount. This diol can exist as a meso compound and a pair of enantiomers (chiral). The use of a stereochemically pure diol will result in a stereochemically defined dioxane product. For instance, the reaction of a meso-diol with a ketone can lead to a specific diastereomer of the 1,3-dioxane. The stereochemical outcome of the reaction can be influenced by the choice of catalyst and reaction conditions, which can favor either kinetic or thermodynamic control.
Stereoselective reductions of 1,3-dioxan-5-ones have been shown to produce either cis or trans 5-hydroxy-1,3-dioxanes depending on the reducing agent used, highlighting that stereocontrol can be achieved at various stages of the synthesis.
Strategic Introduction of Diethyl and Trimethyl Substituents at Specific Ring Positions
The synthesis of this compound is a prime example of how the substitution pattern of the final product is dictated by the choice of the initial reactants.
The diethyl substituents at the C2 position are introduced by using diethyl ketone as the carbonyl component in the condensation reaction. The two ethyl groups will be attached to the same carbon atom of the dioxane ring, originating from the carbonyl carbon of the ketone.
The trimethyl substituents at the C4, C5, and C6 positions are derived from the carbon backbone of the 1,3-diol. To achieve this specific substitution pattern, the required diol is 3,4-dimethylhexane-2,5-diol. A plausible synthesis for this diol involves the reduction of 3,4-dimethyl-hexane-2,5-dione. This dione (B5365651) can, in turn, be synthesized through the reductive coupling of pyruvic aldehyde.
Synthesis of 3,4-dimethyl-hexane-2,5-dione: Reductive coupling of pyruvic aldehyde.
Synthesis of 3,4-dimethylhexane-2,5-diol: Reduction of the dione from the previous step. This reduction can potentially yield different stereoisomers (meso and chiral forms) of the diol, which will influence the stereochemistry of the final product.
Synthesis of this compound: Acid-catalyzed condensation of 3,4-dimethylhexane-2,5-diol with diethyl ketone.
This strategic selection of precursors ensures that the desired substituents are placed at the correct positions on the 1,3-dioxane ring.
Advanced Purification and Isolation Techniques for Complex Dioxane Mixtures
The synthesis of substituted 1,3-dioxanes, particularly those with multiple stereocenters, can result in complex mixtures of diastereomers. The separation and purification of these isomers can be challenging due to their similar physical properties.
Chromatographic methods are generally the most effective for separating such mixtures.
Column chromatography on silica (B1680970) gel is a standard technique. The choice of eluent system is critical and often requires careful optimization to achieve good separation of closely related isomers.
Gas chromatography (GC) is a powerful analytical tool for determining the isomeric purity of dioxane products and can also be used for preparative separations on a smaller scale. ysi.comresearchgate.net The choice of the GC column's stationary phase is crucial for resolving stereoisomers. researchgate.net
Other purification techniques that can be employed include:
Distillation: For volatile dioxanes, fractional distillation under reduced pressure can be effective in separating isomers with different boiling points.
Crystallization: If the dioxane derivatives are crystalline solids, recrystallization from a suitable solvent can be a highly effective method for obtaining a pure isomer.
Extraction: Liquid-liquid extraction can be used as a preliminary purification step to remove impurities, such as unreacted starting materials or byproducts. nih.gov For instance, washing the reaction mixture with a basic solution can remove the acid catalyst.
For complex mixtures, a combination of these techniques is often necessary to isolate a single, pure stereoisomer of a substituted 1,3-dioxane.
Stereochemical Principles and Conformational Analysis of 2,2 Diethyl 4,5,6 Trimethyl 1,3 Dioxane
Fundamental Conformational Preferences of the 1,3-Dioxane (B1201747) Ring System
Chair Conformation and its Energetic Landscape in 1,3-Dioxanes
Similar to the cyclohexane (B81311) ring, the 1,3-dioxane ring predominantly adopts a chair conformation, which minimizes both torsional and angle strain. thieme-connect.de This chair form is the global minimum on the potential energy surface for the parent compound and many of its derivatives. researchgate.net The geometry of the 1,3-dioxane chair is, however, distinct from that of cyclohexane. The presence of two oxygen atoms with shorter C–O bond lengths (approx. 1.43 Å) compared to C–C bonds (approx. 1.54 Å) leads to a puckering of the ring in the O-C-O region and a flattening in the C-C-C portion.
This structural difference has significant energetic consequences. The energy barrier for the chair-to-twist-boat interconversion is lower in 1,3-dioxane (approx. 4.9 kcal/mol) than in cyclohexane (approx. 5.7 kcal/mol), suggesting a slightly more flexible ring system. thieme-connect.de Despite this, the chair conformation is substantially more stable than any of the flexible forms. The preference for the chair over the skew-boat conformation is estimated to be at least 4 kcal/mol.
| Conformer | Relative Energy (kcal/mol) | Classification |
|---|---|---|
| Chair (C) | 0.0 | Global Minimum |
| 2,5-Twist (2,5-T) | ~5.3 - 5.7 | Local Minimum |
| 1,4-Twist (1,4-T) | ~8.4 - 9.1 | Local Minimum |
| Sofa | ~5.8 | Transition State |
| Half-Chair | ~10.4 - 11.2 | Transition State |
Note: The energy values are approximate and derived from quantum-chemical calculations on substituted 1,3-dioxanes, illustrating the general energetic landscape. The exact values can vary with the level of theory and the specific substituents. researchgate.net
Flexible Forms: Twist-Boat, 1,4-Twist, and Sofa Conformers and Their Interconversion Pathways
While the chair form is the most stable, the interconversion between the two degenerate chair conformers (ring-flip) must proceed through higher-energy, non-chair structures known as flexible forms. Quantum-chemical studies have identified several key stationary points on the potential energy surface that correspond to these forms. researchgate.net
The primary flexible forms are the twist-boat (or twist) conformers. For the parent 1,3-dioxane, the 2,5-twist and 1,4-twist conformers are local energy minima, meaning they are stable, albeit less so than the chair. researchgate.net The chair-to-chair interconversion pathway involves a transition through a high-energy half-chair (or semi-chair) state to reach a twist-boat intermediate. researchgate.netresearchgate.net Other non-chair forms, such as the sofa and symmetrical boat conformers, typically represent energy maxima and act as transition states between the different twist forms or between a twist form and the chair. researchgate.netresearchgate.net In certain highly substituted 1,3-dioxanes, severe steric strain in the chair form can be so pronounced that a twist-boat conformation becomes the ground state for the molecule. nih.gov
Influence of Alkyl Substituents on Ring Conformation and Equilibria
The introduction of alkyl substituents onto the 1,3-dioxane ring dramatically influences the conformational equilibrium by introducing sterically and stereoelectronically driven preferences. The final conformation of a molecule like 2,2-Diethyl-4,5,6-trimethyl-1,3-dioxane is a result of the cumulative and sometimes competing effects of all its substituents.
Specific Conformational Impacts of Geminal Diethyl Substitution at C2
The presence of a geminal diethyl group at the C2 position has a profound impact on the ring's conformation. This substitution pattern invokes the Thorpe-Ingold or gem-disubstituent effect, which can alter the endocyclic bond angles at the substituted carbon. This often leads to a slight puckering of the ring at the C2 position, which in turn influences the positions of the other ring atoms.
More significantly, the two ethyl groups at C2 create a bulky substituent environment. This bulkiness strongly favors conformations where other substituents, particularly at the C4 and C6 positions, are in the equatorial orientation. thieme-connect.de Any conformation that would place a C4 or C6 substituent in an axial position would result in a severe 1,3-diaxial interaction with one of the ethyl groups at C2. This steric repulsion is highly destabilizing, making such conformations energetically unfavorable.
Steric and Stereoelectronic Effects of Methyl Groups at C4, C5, and C6
The conformational preference of a substituent is often quantified by its conformational free energy, or A-value, which represents the energy difference between the axial and equatorial conformers. For the 1,3-dioxane ring, the A-values for methyl groups vary significantly depending on their position, reflecting the unique steric environment at each carbon.
| Position | A-value (kcal/mol) | Reason for Preference |
|---|---|---|
| C2 | ~3.6 | Severe 1,3-diaxial interaction with axial H at C4 and C6. |
| C4 | ~2.9 | 1,3-diaxial interaction with axial H at C2 and C6. |
| C5 | ~0.8 | Interaction with lone pairs on O1 and O3, less severe than H-H diaxial interactions. |
A methyl group at C4 has a strong preference for the equatorial position (A-value ≈ 2.9 kcal/mol) to avoid steric clashes with axial hydrogens at C2 and C6. A methyl group at C5 has a much weaker equatorial preference (A-value ≈ 0.8 kcal/mol). This is because an axial C5-methyl group interacts primarily with the syn-axial lone pairs of the ring oxygen atoms, a less sterically demanding interaction than with axial hydrogens. youtube.com
In heavily substituted systems like this compound, the dominant destabilizing forces are 1,3-diaxial interactions. libretexts.orgquimicaorganica.org These are repulsive steric interactions between axial substituents on carbons 1, 3, and 5 of the ring system (e.g., C2, C4, C6). libretexts.org An axial methyl group at C4, for instance, experiences diaxial interactions with the axial substituent (or hydrogen) at C2 and C6.
| Interaction Type | Energetic Cost (kJ/mol) | Energetic Cost (kcal/mol) |
|---|---|---|
| 2,4-diaxial Me,Me | 19.5 | ~4.7 |
| 4,6-diaxial Me,Me | 21.0 - 21.6 | ~5.0 - 5.2 |
Data sourced from calorimetric studies on pentamethyl- and tetramethyl-1,3-dioxanes. nih.govmdpi.comnih.gov
These interactions are significantly more destabilizing than the gauche butane (B89635) interaction (approx. 0.9 kcal/mol) they resemble. libretexts.org If the stereochemistry of this compound forces multiple methyl groups into syn-axial arrangements, the chair conformation would be severely destabilized. In such cases, the molecule is likely to escape this strain by adopting a flexible form, such as a 2,5-twist conformation. nih.gov This has been observed in compounds like 2,2-trans-4,6-tetramethyl-1,3-dioxane, which adopts a twist-boat form to move the C4 and C6 methyl groups into less strained pseudoequatorial positions, avoiding the prohibitive syn-axial interactions that would occur in a chair. nih.govnih.gov Therefore, the preferred conformation of any given stereoisomer of this compound will be the one that best minimizes the sum of all these high-energy diaxial and gauche interactions.
Role of the Anomeric Effect and Related Stereoelectronic Factors (where applicable to 1,3-dioxanes)
The anomeric effect is a critical stereoelectronic phenomenon in heterocyclic chemistry that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-2 in 1,3-dioxanes) to occupy an axial position, despite the expected steric hindrance. This effect arises from a stabilizing hyperconjugative interaction between the lone pair of electrons on an endocyclic heteroatom (one of the ring oxygens) and the antibonding (σ*) orbital of the exocyclic C-substituent bond when it is in an anti-periplanar (axial) arrangement.
The presence of the two oxygen atoms in the 1,3-dioxane ring influences the entire electronic environment. Hyperconjugative interactions exist between the oxygen lone pairs and the antibonding orbitals of C-H and C-C bonds throughout the ring. For instance, the interaction between a non-bonding (n) orbital of an oxygen atom and the antibonding σ* orbital of an adjacent C-C or C-H bond can lead to bond lengthening and a more stabilized conformation.
Furthermore, a phenomenon known as the "reverse anomeric effect" has been proposed, which describes the preference of a positively charged or electron-deficient substituent at the anomeric position for the equatorial orientation. acs.org While not directly applicable to the ethyl groups in the target molecule, it highlights the diverse range of stereoelectronic forces that can be at play in substituted 1,3-dioxanes.
The table below summarizes key stereoelectronic interactions that are generally considered in the conformational analysis of 1,3-dioxanes.
| Interaction Type | Description | Relevance to this compound |
| Anomeric Effect | Preference for an axial electronegative substituent at C-2 due to n -> σ* hyperconjugation. | Not directly applicable due to the presence of ethyl groups at C-2. |
| Generalized Anomeric Effect | Stabilizing interactions involving π-systems or other polar bonds at C-2. | Not directly applicable. |
| Reverse Anomeric Effect | Preference for an equatorial positively charged substituent at C-2. | Not directly applicable. |
| Oxygen Lone Pair Interactions | Hyperconjugative interactions between oxygen lone pairs and adjacent σ* C-C and C-H orbitals. | Influences the overall geometry and stability of the chair conformation. |
Conformational Dynamics and Energy Barriers in Substituted 1,3-Dioxanes
Like cyclohexane, the 1,3-dioxane ring is not static and undergoes conformational changes, primarily through a process of ring inversion or "chair-flipping." This process involves passing through higher-energy transition states, such as twist-boat and boat conformations. The energy barriers for these conformational interchanges are influenced by the nature and position of the substituents on the ring.
For this compound, the chair conformation is the most stable. The presence of bulky substituents significantly impacts the conformational equilibrium and the energy barriers to ring inversion. The gem-diethyl groups at the C-2 position introduce substantial steric strain, which can influence the puckering of the ring. Similarly, the three methyl groups at C-4, C-5, and C-6 will have preferred orientations to minimize steric interactions.
In a chair conformation, each substituent can occupy either an axial or an equatorial position. The relative stability of the possible stereoisomers of this compound will be determined by the minimization of unfavorable steric interactions, particularly 1,3-diaxial interactions. For instance, a methyl group in an axial position will experience steric repulsion from the axial protons (or other axial substituents) at the C-2 and C-4/C-6 positions. Therefore, the thermodynamically most stable isomer will be the one where the maximum number of bulky substituents occupy equatorial positions.
Quantum-chemical studies on simpler 5-alkyl-1,3-dioxanes have revealed two primary pathways for the conformational isomerization of equatorial and axial chair conformers, with calculated potential energy barriers. researchgate.net These studies provide a framework for understanding the dynamic behavior of more complex derivatives.
The following table provides representative energy barriers for ring inversion in substituted six-membered rings, which can serve as an estimate for the dynamics of this compound.
| Compound | Ring Inversion Barrier (kcal/mol) |
| Cyclohexane | ~10-11 |
| 1,3-Dioxane | ~9.8 |
| Substituted 1,3-Dioxanes | Generally in the range of 8-12, depending on the nature and position of substituents. |
Determination of Relative and Absolute Configurations in Highly Substituted 1,3-Dioxanes
The determination of the precise three-dimensional arrangement of atoms, including the relative and absolute configurations of stereocenters, is a cornerstone of stereochemistry. For a molecule with multiple chiral centers like this compound (C-4, C-5, and C-6), several powerful analytical techniques are employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most valuable tools for determining the relative configuration of substituted 1,3-dioxanes. thieme-connect.de Key NMR parameters used for this purpose include:
Chemical Shifts (δ): The chemical shifts of protons and carbons are sensitive to their local electronic environment. Axial and equatorial substituents will have distinct chemical shifts. For example, in 1,3-dioxanes, an axial proton typically resonates at a higher field (lower ppm) than its equatorial counterpart.
Coupling Constants (J): The magnitude of the coupling constant between adjacent protons (vicinal coupling) is dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-13 Hz) are indicative of a trans-diaxial relationship, while smaller values are observed for axial-equatorial and equatorial-equatorial interactions.
Nuclear Overhauser Effect (NOE): NOE experiments provide information about the spatial proximity of atoms. Correlations between protons that are close in space, such as those in a 1,3-diaxial relationship, can help to establish their relative stereochemistry.
By forming 1,3-dioxane derivatives of 1,3-diols, the relative configuration of the diol can be determined through the analysis of the rigid chair conformation of the resulting dioxane. thieme-connect.de
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including the relative and absolute configuration of all stereocenters. researchgate.netmdpi.comacs.org This technique maps the electron density in the crystal to generate a three-dimensional model of the molecule.
Chiroptical Methods: Techniques such as optical rotatory dispersion (ORD) and circular dichroism (CD) can be used to determine the absolute configuration of chiral molecules by measuring their differential interaction with circularly polarized light. This is often done by comparing the experimental data with that of known standards or with theoretical calculations.
The combination of these techniques provides a comprehensive picture of the stereochemistry of highly substituted 1,3-dioxanes.
| Technique | Information Provided | Application to this compound |
| NMR Spectroscopy | Relative configuration, conformational preferences. | Determination of the orientation (axial/equatorial) of the methyl and ethyl groups. |
| X-ray Crystallography | Unambiguous relative and absolute configuration. | Would provide the definitive solid-state structure if a suitable crystal can be obtained. |
| Chiroptical Methods | Absolute configuration. | Can be used to assign the absolute stereochemistry of the chiral centers (C-4, C-5, C-6). |
Spectroscopic Characterization and Structural Elucidation of 2,2 Diethyl 4,5,6 Trimethyl 1,3 Dioxane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment
Proton NMR (¹H NMR) spectroscopy offers a wealth of information regarding the three-dimensional structure of 1,3-dioxanes through the detailed analysis of chemical shifts and spin-spin coupling constants. The resonance frequency of a ring proton is highly sensitive to its spatial orientation, whether it is axial or equatorial. Typically, axial protons are shielded and resonate at a higher field (lower ppm values) in comparison to their equatorial counterparts. researchgate.netresearchgate.netnih.govdocbrown.infochemicalbook.comnih.govresearchgate.netubc.camasterorganicchemistry.comspectrabase.com
The vicinal coupling constants (³JHH), which describe the interaction between protons on adjacent carbons, are particularly diagnostic for conformational analysis. The magnitude of this coupling is dependent on the dihedral angle between the interacting protons, a relationship described by the Karplus equation. In a stable chair conformation, the coupling constant between two axial protons (³Jaa) is significantly larger (typically 10-13 Hz) than the coupling between an axial and an equatorial proton (³Jae) or two equatorial protons (³Jee), which are usually in the range of 2-5 Hz. These characteristic differences in coupling constants allow for the unambiguous assignment of the axial and equatorial positions of both the ring protons and the substituents.
In the case of 2,2-Diethyl-4,5,6-trimethyl-1,3-dioxane, a detailed analysis of the coupling patterns of the protons at the C4, C5, and C6 positions would be instrumental in revealing the relative orientation of the methyl groups. For instance, a large coupling constant observed between the protons at C4 and C5 would be indicative of a diaxial relationship, whereas a small coupling constant would suggest an axial-equatorial or diequatorial arrangement. The chemical shifts of the methyl and ethyl substituent protons are also influenced by their spatial relationship to the dioxane ring and the other functional groups.
Table 1: Representative ¹H NMR Data for Substituted 1,3-Dioxanes
| Proton | Chemical Shift (ppm) Range | Multiplicity | Typical Coupling Constants (Hz) | Conformational Significance |
|---|---|---|---|---|
| H-4 (axial) | 3.5 - 4.0 | ddd | ³Jaa ≈ 10-13, ³Jae ≈ 2-5, ²Jgem ≈ -11 | Shielded position, large coupling to H-5a |
| H-4 (equatorial) | 4.0 - 4.5 | ddd | ³Jea ≈ 2-5, ³Jee ≈ 2-5, ²Jgem ≈ -11 | Deshielded position, small coupling to H-5a and H-5e |
| H-5 (axial) | 1.2 - 1.6 | m | ³Jaa ≈ 10-13, ³Jae ≈ 2-5, ²Jgem ≈ -13 | Shielded position |
| H-5 (equatorial) | 1.6 - 2.0 | m | ³Jea ≈ 2-5, ³Jee ≈ 2-5, ²Jgem ≈ -13 | Deshielded position |
| H-6 (axial) | 3.5 - 4.0 | ddd | ³Jaa ≈ 10-13, ³Jae ≈ 2-5, ²Jgem ≈ -11 | Shielded position, large coupling to H-5a |
| H-6 (equatorial) | 4.0 - 4.5 | ddd | ³Jea ≈ 2-5, ³Jee ≈ 2-5, ²Jgem ≈ -11 | Deshielded position, small coupling to H-5a and H-5e |
Note: The precise chemical shifts and coupling constants for this compound are dependent on the specific stereoisomer.
The chemical shifts of the ring carbons at positions C4, C5, and C6 are dependent on the orientation of the methyl substituents. A key principle in the interpretation of ¹³C NMR spectra of cyclic systems is the γ-gauche effect, where an axial substituent causes a shielding (upfield shift) of the γ-carbon atoms relative to an equatorial substituent. Consequently, the chemical shifts of C4, C5, and C6, as well as the methyl carbons themselves, can be utilized to deduce the stereochemistry of the molecule. chemicalbook.commasterorganicchemistry.commdpi.com
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Chemical Shift (ppm) Range | Diagnostic Features |
|---|---|---|
| C2 | 98 - 108 | Acetal (B89532) carbon, influenced by the two ethyl substituents. |
| C4 | 65 - 75 | Influenced by the stereochemistry of the C4-methyl and C5-methyl groups. |
| C5 | 30 - 40 | Influenced by the stereochemistry of the C4-methyl, C5-methyl, and C6-methyl groups. |
| C6 | 65 - 75 | Influenced by the stereochemistry of the C5-methyl and C6-methyl groups. |
| C-Ethyl (CH₂) | 25 - 35 | Diastereotopic if the molecule is chiral. |
| C-Ethyl (CH₃) | 5 - 15 | |
| C-Methyl (C4) | 15 - 25 | Chemical shift depends on axial/equatorial orientation. |
| C-Methyl (C5) | 15 - 25 | Chemical shift depends on axial/equatorial orientation. |
Two-dimensional (2D) NMR techniques are powerful tools for the unambiguous assignment of the often complex ¹H and ¹³C NMR spectra of molecules such as this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. Cross-peaks in a COSY spectrum connect protons that are spin-spin coupled, enabling the tracing of proton connectivity around the dioxane ring and within the substituents. This is crucial for confirming the assignment of the ring protons at C4, C5, and C6.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks are observed between protons that are close in space (typically within 5 Å), irrespective of whether they are directly bonded. This is particularly valuable for determining relative stereochemistry. For example, a NOESY cross-peak between the protons of an axial methyl group and an axial proton on the ring would confirm their 1,3-diaxial relationship.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. This allows for the definitive assignment of the ¹³C NMR spectrum based on the previously assigned ¹H NMR spectrum.
By integrating the information from these 2D NMR experiments, a complete and detailed picture of the molecular structure and stereochemistry of this compound can be constructed. lew.ro
1,3-Dioxane (B1201747) rings can undergo conformational exchange, primarily through a chair-to-chair interconversion, and the energy barrier for this process is influenced by the ring's substituents. Dynamic NMR (DNMR) spectroscopy is a technique used to study these dynamic processes. At low temperatures, the conformational exchange may be slow on the NMR timescale, allowing for the observation of separate signals for the axial and equatorial protons of a given stereoisomer. As the temperature is increased, the rate of exchange increases, leading to the broadening of these signals and their eventual coalescence into a single time-averaged signal at higher temperatures.
Through the analysis of the line shapes of the NMR signals at various temperatures, it is possible to determine the rate constants for the conformational exchange and subsequently calculate the activation energy (ΔG‡) for this process. This provides valuable insights into the conformational flexibility of the this compound ring and the rotational barriers of its substituents. researchgate.netacs.org
The presence of multiple stereocenters in this compound gives rise to chirality and the existence of diastereomers. In a chiral environment, chemically equivalent protons or carbons can become magnetically non-equivalent, a phenomenon known as diastereotopicity. For instance, the two protons of a CH₂ group or the two methyl groups of an isopropyl substituent can exhibit different chemical shifts and coupling constants.
In the case of this compound, the two ethyl groups at the C2 position will be diastereotopic if the substitution pattern at C4, C5, and C6 renders the molecule chiral. This would lead to the two methylene (B1212753) (CH₂) protons of each ethyl group being diastereotopic, resulting in a more complex splitting pattern (an ABX₃ system) than a simple quartet. Similarly, the two ethyl groups themselves could be diastereotopic, giving rise to separate signals for each group in both the ¹H and ¹³C NMR spectra. The observation of diastereotopicity in the NMR spectrum is a definitive indicator of the molecule's chirality. researchgate.netubc.ca
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the compound.
The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. For 1,3-dioxanes, characteristic fragmentation pathways often involve the cleavage of the C-O bonds and the bonds adjacent to the oxygen atoms. The fragmentation is frequently initiated by the loss of one of the substituents. For this compound, common fragmentation pathways would likely include:
Loss of an ethyl radical (•CH₂CH₃) from the C2 position.
Loss of a methyl radical (•CH₃) from the C4, C5, or C6 positions.
Ring cleavage reactions, leading to the formation of smaller, charged fragments.
The relative abundance of the different fragment ions can aid in distinguishing between different stereoisomers, as the stereochemistry can influence the stability of the resulting fragment ions. researchgate.netreddit.com
Table 3: Predicted Key Mass Spectrometry Fragments for this compound (C₁₁H₂₂O₂)
| m/z | Proposed Fragment | Significance |
|---|---|---|
| 186 | [C₁₁H₂₂O₂]⁺ | Molecular Ion (M⁺) |
| 171 | [M - CH₃]⁺ | Loss of a methyl group. |
| 157 | [M - C₂H₅]⁺ | Loss of an ethyl group. |
| 129 | [M - C₄H₉]⁺ | Loss of a butyl fragment (from ring cleavage and rearrangement). |
| 101 | [C₅H₉O₂]⁺ | Fragment containing the C2 and C4(6) portion of the ring. |
| 87 | [C₄H₇O₂]⁺ | Fragment from cleavage of the C4-C5 and C6-O1 bonds. |
| 57 | [C₄H₉]⁺ | Butyl cation. |
| 43 | [C₃H₇]⁺ | Propyl cation. |
| 29 | [C₂H₅]⁺ | Ethyl cation. |
Note: The actual fragmentation pattern can be complex and may vary depending on the ionization method employed.
X-ray Crystallography for Solid-State Structural and Stereochemical Determination
Single-crystal X-ray crystallography stands as the most definitive method for the elucidation of the three-dimensional atomic and molecular structure of a crystalline solid. creative-biostructure.comjst.go.jp This powerful analytical technique provides an unambiguous determination of the spatial arrangement of atoms, bond lengths, and bond angles, thereby offering a precise and detailed molecular portrait in the solid state. wikipedia.org For a molecule such as this compound, with multiple stereocenters, X-ray crystallography is invaluable for the absolute and relative stereochemical assignment. nih.govresearchgate.net
The fundamental principle of X-ray crystallography involves directing a beam of X-rays onto a single, high-quality crystal of the compound. wikipedia.org The electrons of the atoms within the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be constructed. wikipedia.orgiastate.edu This electron density map is then interpreted to determine the precise positions of each atom in the molecule.
For 1,3-dioxane derivatives, X-ray crystallographic studies consistently reveal that the six-membered ring predominantly adopts a chair-like conformation in the solid state, which is its most stable arrangement. thieme-connect.deresearchgate.net This conformation minimizes torsional and steric strain. In the case of this compound, an X-ray analysis would be expected to confirm this chair conformation. Furthermore, it would definitively establish the orientation of the substituents—the two ethyl groups at the C2 position and the three methyl groups at the C4, C5, and C6 positions—as either axial or equatorial. This information is crucial for confirming the specific stereoisomer that has been synthesized and crystallized.
While specific crystallographic data for this compound are not publicly available, a typical analysis would yield the parameters detailed in the representative table below. This table illustrates the kind of precise structural information that would be obtained from a successful single-crystal X-ray diffraction experiment.
Table 1: Hypothetical Crystallographic Data for this compound Disclaimer: The following data are representative of a typical crystallographic analysis for a 1,3-dioxane derivative and are not actual experimental data for the specified compound.
| Parameter | Hypothetical Value | Description |
|---|---|---|
| Chemical Formula | C11H22O2 | The elemental composition of the molecule. |
| Formula Weight | 186.29 g/mol | The mass of one mole of the compound. |
| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |
| Space Group | P21/c | Describes the symmetry elements of the crystal lattice. |
| Unit Cell Dimensions | ||
| a (Å) | 10.543(2) | Length of the 'a' axis of the unit cell. |
| b (Å) | 8.215(1) | Length of the 'b' axis of the unit cell. |
| c (Å) | 14.367(3) | Length of the 'c' axis of the unit cell. |
| β (°) | 105.21(1) | The angle of the 'β' axis of the unit cell. |
| Volume (ų) | 1201.5(4) | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
The successful acquisition of a suitable single crystal is often the most challenging step in an X-ray crystallographic analysis. wikipedia.orgnih.gov The crystal must be of sufficient size and quality, free from significant defects, to produce a clear diffraction pattern. wikipedia.org Once obtained, the analysis provides definitive proof of molecular structure and stereochemistry that is unattainable by most other analytical techniques.
Chemical Reactivity and Transformations of 2,2 Diethyl 4,5,6 Trimethyl 1,3 Dioxane
Ring-Opening and Ring-Closure Reactions of 1,3-Dioxanes
The formation and cleavage of the 1,3-dioxane (B1201747) ring are fundamental equilibrium reactions, typically controlled by the reaction conditions.
Ring-Closure (Synthesis): The synthesis of 2,2-Diethyl-4,5,6-trimethyl-1,3-dioxane involves the acid-catalyzed condensation of a 1,3-diol with a ketone. Specifically, it would be formed from 3,4-dimethylpentane-2,5-diol and diethyl ketone. This reaction is reversible, and to drive it towards the formation of the dioxane, water is typically removed from the reaction mixture, often using a Dean-Stark apparatus. organic-chemistry.org
Ring-Opening Reactions: Ring-opening is most commonly achieved through acid-catalyzed hydrolysis, which regenerates the parent diol and ketone. thieme-connect.de This process is central to the function of 1,3-dioxanes as protecting groups. thieme-connect.de Beyond simple hydrolysis, reductive ring-opening reactions provide a pathway to mono-protected diols, affording valuable synthetic intermediates. researchgate.net These reactions often exhibit high regioselectivity, depending on the reagents used and the substitution pattern of the dioxane ring. researchgate.net For instance, treatment with a Lewis acid in combination with a hydride source can selectively cleave one of the C-O bonds. researchgate.net
Table 1: Selected Reagents for 1,3-Dioxane Ring-Opening Reactions
| Reagent/Condition | Reaction Type | Products from this compound |
|---|---|---|
| H₃O⁺ (Aqueous Acid) | Hydrolysis | Diethyl ketone and 3,4-dimethylpentane-2,5-diol |
| LiAlH₄/AlCl₃ | Reductive Cleavage | Mono-ethers of 3,4-dimethylpentane-2,5-diol |
| Diisobutylaluminium hydride (DIBALH) | Reductive Cleavage | Mono-ethers of 3,4-dimethylpentane-2,5-diol |
Reactions Involving the Acetal (B89532) Functionality at C2
The reactivity of this compound is centered on the acetal carbon (C2), which is bonded to two oxygen atoms. This functionality is stable to bases and nucleophiles but reactive towards electrophiles, particularly under acidic conditions. thieme-connect.de
Acid-catalyzed cleavage involves protonation of one of the ring oxygen atoms, followed by ring-opening to form a stabilized oxocarbenium ion. This intermediate is then trapped by water or another nucleophile to complete the cleavage process, yielding the original carbonyl compound and diol. organic-chemistry.org
Alternatively, the acetal can be converted to other functional groups. For example, oxidation of 1,3-dioxanes can lead to the formation of hydroxy alkyl esters. organic-chemistry.org Efficient oxidation has been achieved using reagents like meta-chloroperoxybenzoic acid (mCPBA) or molecular oxygen in the presence of catalysts. organic-chemistry.org
Functionalization and Derivatization Strategies at Alkyl Side Chains and Ring Carbons
Direct functionalization of the alkyl substituents (diethyl and trimethyl groups) or the saturated ring carbons (C4, C5, C6) of a pre-formed 1,3-dioxane like this compound is synthetically challenging and uncommon. Such transformations, like free-radical halogenation, would likely be unselective.
A more effective and common strategy is to construct the dioxane ring from already functionalized precursors. This approach allows for the precise placement of functional groups. For instance, using a ketone bearing a reactive group, such as 4-bromo-2-butanone, allows for the introduction of a functionalized side chain at the C2 position. researchgate.net Similarly, employing a diol with pre-existing functional groups enables derivatization at the C4, C5, or C6 positions. This precursor-based approach is a cornerstone of using 1,3-dioxanes as synthetic building blocks.
Strategic Utility as a Synthetic Intermediate and Building Block in Advanced Organic Synthesis
The primary strategic role of the this compound structure in organic synthesis is as a protecting group. thieme-connect.de It can mask the reactivity of either diethyl ketone or 3,4-dimethylpentane-2,5-diol. The stability of the dioxane ring under a wide range of conditions (basic, nucleophilic, reductive, and oxidative) allows for chemical transformations to be carried out on other parts of a complex molecule without affecting the protected carbonyl or diol. thieme-connect.de
Once the desired transformations are complete, the protecting group can be cleanly removed by acid-catalyzed hydrolysis, restoring the original functionality. thieme-connect.deorganic-chemistry.org This protect-transform-deprotect sequence is a fundamental tactic in the synthesis of complex natural products and pharmaceuticals. researchgate.net
Furthermore, by employing functionalized precursors to build the dioxane ring, the structure itself becomes a versatile synthetic intermediate. For example, a dioxane with a reactive handle, such as a bromoethyl group at C2, can undergo further reactions like nucleophilic substitution or elimination, thereby serving as a linchpin in the construction of more complex molecular architectures. researchgate.net
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3,4-dimethylpentane-2,5-diol |
| 4-bromo-2-butanone |
| Diethyl ketone |
| Diisobutylaluminium hydride |
Computational and Theoretical Investigations of 2,2 Diethyl 4,5,6 Trimethyl 1,3 Dioxane
Quantum Chemical Calculations for Elucidating Conformational Energy Landscapes
The conformational landscape of 2,2-Diethyl-4,5,6-trimethyl-1,3-dioxane is complex due to the flexibility of the dioxane ring and the rotational freedom of the substituents. Quantum chemical calculations are essential for mapping this landscape and identifying the most stable conformers.
Ab initio and Density Functional Theory (DFT) are two of the most widely used quantum chemical methods for conformational analysis. Ab initio methods, such as Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameters, offering high accuracy. tandfonline.com DFT methods, such as B3LYP, incorporate electron correlation in a computationally efficient manner, making them well-suited for studying larger molecules. tandfonline.comresearchgate.net
For this compound, these calculations would typically involve:
Geometry Optimization: Starting from various initial geometries, the calculations systematically search for energy minima on the potential energy surface, which correspond to stable conformers.
Frequency Calculations: These are performed to confirm that the optimized geometries are true minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy. researchgate.net
The primary conformations of the 1,3-dioxane (B1201747) ring are the chair and twist-boat forms. researchgate.netresearchgate.net For substituted dioxanes, the chair conformation is generally the most stable. thieme-connect.de The substituents (diethyl and trimethyl groups) can adopt either axial or equatorial positions, leading to a variety of possible stereoisomers and conformers. The relative energies of these conformers are determined by a balance of steric and stereoelectronic effects. acs.org
Below is a hypothetical data table illustrating the kind of results that would be obtained from DFT calculations on different chair conformers of this compound. The energies are given relative to the most stable conformer.
| Conformer | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Population (%) at 298 K |
|---|---|---|---|
| Chair (all equatorial) | 0.00 | 0.00 | 95.2 |
| Chair (one methyl axial) | 2.50 | 2.35 | 3.5 |
| Chair (one ethyl axial) | 3.10 | 2.90 | 1.0 |
| Twist-Boat | 5.50 | 5.20 | 0.3 |
Quantum chemical calculations can also predict spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming conformational assignments. For this compound, the theoretical prediction of Nuclear Magnetic Resonance (NMR) parameters is particularly useful.
The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to calculate NMR chemical shifts (δ) and spin-spin coupling constants (J). liverpool.ac.uk The accuracy of these predictions depends on the level of theory, the basis set, and whether solvent effects are included.
The predicted NMR parameters for each conformer can be compared with experimental data. By performing a Boltzmann-weighted average of the predicted parameters based on the calculated conformational populations, a theoretical spectrum for the molecule at a given temperature can be generated. Discrepancies between the theoretical and experimental spectra can provide insights into the limitations of the computational model or suggest the presence of conformational dynamics.
Below is an illustrative table of predicted ¹H NMR chemical shifts for a hypothetical dominant chair conformer of this compound.
| Proton | Predicted Chemical Shift (ppm) |
|---|---|
| H4 (axial) | 3.85 |
| H4 (equatorial) | 4.10 |
| H5 (axial) | 1.55 |
| H6 (axial) | 3.90 |
| Methyl (C4) | 1.15 |
| Methyl (C5) | 0.95 |
| Methyl (C6) | 1.20 |
| Ethyl (CH₂) | 1.60 |
| Ethyl (CH₃) | 0.85 |
Molecular Dynamics Simulations for Probing Ring Inversion and Substituent Dynamics in Dioxane Systems
While quantum chemical calculations provide a static picture of the stable conformers, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of conformational space over time. researchgate.net
For dioxane systems, MD simulations are particularly useful for studying:
Ring Inversion: The process by which the dioxane ring flips from one chair conformation to another. MD simulations can reveal the pathways and energy barriers associated with this process. researchgate.net
By analyzing the trajectories from MD simulations, one can calculate the rates of conformational transitions and identify the important transition states connecting different conformers. This information is crucial for a complete understanding of the molecule's dynamic behavior.
Modeling Intermolecular Interactions and Solvent Effects on Dioxane Conformation
The conformation of this compound can be significantly influenced by its environment. Intermolecular interactions, such as those with solvent molecules, can stabilize or destabilize certain conformers. ucsb.edu
Computational models can account for solvent effects in two primary ways:
Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecule. This method can capture specific solute-solvent interactions, such as hydrogen bonding, but is computationally expensive. ucsb.edu
Implicit Solvent Models: Here, the solvent is represented as a continuous medium with a given dielectric constant. The Polarizable Continuum Model (PCM) is a widely used implicit solvent model. researchgate.net This approach is less computationally demanding and can often provide a good approximation of the bulk solvent effects. researchgate.net
For this compound, modeling solvent effects would be important for accurately predicting its conformational preferences in different media. For example, a polar solvent might favor conformers with a larger dipole moment. Studies on similar molecules have shown that the choice of solvent can alter the relative energies of different conformers and even change the dominant conformation. researchgate.net
Advanced Applications in Specialized Organic Chemistry Research
Utilization as a Model System for Fundamental Conformational Analysis
The six-membered 1,3-dioxane (B1201747) ring preferentially adopts a chair-like conformation, analogous to cyclohexane (B81311). thieme-connect.de However, the presence of two oxygen atoms in the ring introduces key differences: shorter C-O bond lengths compared to C-C bonds and the potential for significant stereoelectronic interactions. These features make 1,3-dioxane derivatives, particularly heavily substituted ones like 2,2-Diethyl-4,5,6-trimethyl-1,3-dioxane, ideal systems for studying the nuanced interplay of steric and electronic effects that govern molecular shape and energy. thieme-connect.deresearchgate.net
The chair conformation of this molecule is conformationally restrained due to the bulky substituents. The geminal diethyl groups at the C2 position and the three methyl groups at the C4, C5, and C6 positions create a sterically congested environment, which limits conformational flexibility and provides a clear basis for analyzing substituent effects. thieme-connect.de
Probing Stereoelectronic Effects, A-Values, and Related Conformational Energies
The conformational preference of substituents on a cyclohexane or a related heterocyclic ring is quantified by their A-value, which is the Gibbs free energy difference (ΔG) between a conformation with the substituent in an axial position and one with it in an equatorial position. wikipedia.org A larger A-value signifies a stronger preference for the equatorial position to minimize destabilizing steric interactions. wikipedia.orgmasterorganicchemistry.com
In the 1,3-dioxane ring, stereoelectronic effects also play a crucial role in determining conformational stability. acs.orgnih.gov The anomeric effect, an interaction between the lone pair of electrons on an endocyclic heteroatom (oxygen) and the antibonding orbital (σ*) of an adjacent exocyclic bond, can stabilize conformations that would otherwise be sterically disfavored. thieme-connect.deyoutube.com Specifically, anomeric interactions involving axial C-H bonds are dominant at the C2, C4, and C6 positions of the 1,3-dioxane ring. acs.orgnih.govresearchgate.net
| Substituent | A-Value (kcal/mol) in Cyclohexane |
|---|---|
| Methyl (-CH₃) | 1.70 |
| Ethyl (-CH₂CH₃) | 1.75 |
Table 1. Standard A-values for methyl and ethyl substituents, indicating their energetic preference for the equatorial position on a cyclohexane ring. masterorganicchemistry.comlibretexts.org These values are a useful proxy for estimating steric effects in the 1,3-dioxane system.
The slightly larger A-value for the ethyl group compared to the methyl group highlights the increased steric demand of the ethyl substituent. masterorganicchemistry.com In the target molecule, these values help rationalize the conformational choices made by the ring to minimize energetically unfavorable axial placements of these groups.
Studies of Steric Interactions and Ring Strain in Poly-Substituted Systems
The dense substitution pattern of this compound makes it an excellent substrate for studying steric interactions and the resulting ring strain. The shorter C-O bonds in the 1,3-dioxane ring, compared to C-C bonds in cyclohexane, amplify the severity of 1,3-diaxial interactions. thieme-connect.de These interactions occur when two axial substituents on the same face of the ring are close enough to cause steric repulsion. libretexts.org
In a chair conformation of this molecule, any substituent in an axial position will experience 1,3-diaxial interactions with other axial groups. For instance, an axial methyl group at C4 would interact with the axial substituent at C2 and the axial hydrogen or substituent at C6. The presence of five substituents greatly increases the potential for such destabilizing interactions, as well as for gauche interactions between adjacent groups. libretexts.org
The specific stereoisomer of this compound will determine the exact nature and magnitude of these steric clashes. The molecule will adopt a conformation that represents the lowest energy balance of all contributing steric strains.
| Interaction Type | Description | Relevance to this compound |
|---|---|---|
| 1,3-Diaxial Interaction | Steric repulsion between two axial substituents on carbons 1 and 3 (e.g., C2 and C4, or C4 and C6). libretexts.org | Major destabilizing factor for any axial methyl or ethyl group. The polysubstitution guarantees significant 1,3-diaxial strain in most chair conformations. |
| Gauche Interaction | Steric strain resulting from substituents on adjacent carbons being in a gauche relationship (60° dihedral angle). libretexts.org | Occurs between substituents at C4-C5 and C5-C6, influencing the precise torsional angles of the ring. |
Table 2. Key steric interactions contributing to ring strain in polysubstituted 1,3-dioxane systems.
Role in Chirality Transfer and Stereocontrol in Complex Synthetic Pathways
The carbon atoms C4, C5, and C6 of this compound are stereocenters. This intrinsic chirality means that if a single stereoisomer of the compound is used, it can potentially influence the stereochemical outcome of a reaction occurring at a different part of the molecule or in a separate molecule. This process is known as chirality transfer or stereocontrol. nih.gov
Chiral acetals and ketals are well-established tools for asymmetric synthesis. thieme-connect.de They can be used as chiral auxiliaries, where the stereochemistry of the acetal (B89532) directs the stereoselective formation of new chiral centers. For example, chiral 1,3-dioxolanes have been employed to control the diastereoselectivity of additions to acylimines. While direct applications of this compound for this purpose are not extensively documented, its structure is well-suited for such a role.
The fixed spatial arrangement of the methyl and diethyl groups in a specific enantiomerically pure stereoisomer would create a distinct chiral environment. This environment could effectively shield one face of a reactive functional group attached to the dioxane scaffold, forcing an incoming reagent to approach from the less hindered face. This would result in the preferential formation of one stereoisomer of the product, demonstrating effective stereocontrol. The development of synthetic routes to enantiomerically pure versions of this dioxane would enable its exploration in asymmetric synthesis. nih.govrsc.orgnih.gov
Application as Advanced Synthetic Intermediates and Building Blocks for Novel Molecular Architectures
Beyond their use in fundamental studies, 1,3-dioxanes are widely employed as protecting groups for 1,3-diols and carbonyl compounds in multistep organic synthesis. thieme-connect.de The this compound molecule can be viewed as the protected form of 3,4-dimethylpentane-2,4-diol and diethyl ketone.
This protective function allows it to serve as a sophisticated synthetic intermediate or building block. By synthesizing a specific stereoisomer of the dioxane, the relative stereochemistry of the three contiguous stereocenters (C4, C5, C6) is locked. This chiral scaffold can then be carried through multiple synthetic steps. At a later stage, the dioxane can be hydrolyzed under acidic conditions to reveal the 1,3-diol functionality with the pre-defined stereochemistry intact. thieme-connect.de
Current Challenges and Future Research Directions for 2,2 Diethyl 4,5,6 Trimethyl 1,3 Dioxane
Development of Highly Efficient and Sustainable Synthetic Routes with Precise Stereochemical Control
The synthesis of 2,2-Diethyl-4,5,6-trimethyl-1,3-dioxane presents a formidable challenge, primarily due to the presence of multiple stereocenters at the C4, C5, and C6 positions, in addition to the C2 quaternary center.
Current Challenges:
The conventional synthesis of 1,3-dioxanes involves the acid-catalyzed reaction of a 1,3-diol with an aldehyde or ketone. wikipedia.org In this case, the precursor would be 3,4-dimethylpentane-2,5-diol and 3-pentanone (B124093) (diethyl ketone). The principal difficulty lies in the stereocontrolled synthesis of the requisite diol. Achieving the desired relative and absolute stereochemistry of the three contiguous chiral centers in the diol precursor is a non-trivial synthetic problem that requires sophisticated asymmetric synthesis methodologies. Existing methods for synthesizing substituted 1,3-dioxanes often result in mixtures of diastereomers, necessitating difficult separation processes. researchgate.net Furthermore, many traditional methods rely on stoichiometric reagents and harsh conditions, which are not aligned with the principles of green chemistry.
Future Research Directions:
Future efforts must be directed towards the development of catalytic and highly stereoselective routes. Key research areas include:
Asymmetric Catalysis: Designing catalytic asymmetric reactions to synthesize the 3,4-dimethylpentane-2,5-diol precursor with high diastereoselectivity and enantioselectivity. This could involve substrate-controlled or catalyst-controlled approaches.
Sustainable Methodologies: The exploration of enzymatic or biocatalytic methods could provide a greener alternative for producing the chiral diol precursor. Moreover, employing reusable solid acid catalysts for the final acetalization step could enhance the sustainability of the process. clockss.org
| Challenge | Future Research Direction |
| Lack of stereocontrol in diol synthesis | Development of catalytic asymmetric syntheses for the diol precursor. |
| Formation of diastereomeric mixtures | Designing highly diastereoselective acetalization conditions. |
| Reliance on harsh reagents and conditions | Application of biocatalysis and recyclable solid acid catalysts. |
Comprehensive Elucidation of Dynamic Conformational Behavior in Diverse Chemical Environments
The conformational landscape of 1,3-dioxane (B1201747) rings is a subject of intense study. thieme-connect.deacs.org For a heavily substituted derivative like this compound, this behavior is expected to be particularly complex.
Current Challenges:
Like cyclohexane (B81311), the 1,3-dioxane ring typically adopts a low-energy chair conformation. thieme-connect.de However, the numerous substituents on this target molecule will introduce significant steric strain. The two ethyl groups at C2 and the methyl groups at C4, C5, and C6 can lead to severe 1,3-diaxial interactions, potentially destabilizing the chair conformation. In such cases, the molecule may adopt a higher-energy twist-boat conformation to alleviate steric clash. thieme-connect.de The interplay of these steric effects makes predicting the dominant conformation challenging without experimental or high-level computational data. Furthermore, the energy barrier to ring inversion could be substantially altered by these substituents.
Future Research Directions:
A multifaceted approach is necessary to fully map the conformational energy surface of this molecule.
Advanced NMR Spectroscopy: Variable-temperature (VT) NMR studies are crucial for investigating the dynamic equilibrium between different conformers and quantifying the energetic barriers of ring inversion. Two-dimensional NMR techniques like NOESY can provide through-space proton-proton distance information, offering direct evidence for specific conformations in solution. researchgate.net
Solvent Effects: A systematic investigation of how the conformational equilibrium shifts in solvents of varying polarity is needed. Intermolecular interactions, particularly hydrogen bonding if functional groups were present, can significantly influence the stability of different conformers. researchgate.net
Computational Chemistry: High-level ab initio and Density Functional Theory (DFT) calculations can be used to model the potential energy surface, locate stable conformers and transition states, and predict their relative energies. researchgate.net Comparing these computational results with experimental NMR data provides a powerful tool for validation.
Exploration of Novel Chemical Transformations and Reaction Pathways for Further Derivatization
The 1,3-dioxane moiety is often used as a protecting group for 1,3-diols or carbonyl compounds due to its relative stability. wikipedia.org However, its potential as a reactive scaffold for further chemical modification is an area of growing interest.
Current Challenges:
The primary challenge in the derivatization of this compound is the profound steric hindrance around the ring. The multiple alkyl substituents shield the core structure, potentially rendering many positions inaccessible to reagents. The most common reaction, acid-catalyzed hydrolysis to regenerate the diol and ketone, remains the most predictable transformation. Selective functionalization of a specific C-H bond on the ring without resorting to ring-opening is extremely difficult.
Future Research Directions:
Future research should focus on unlocking new reactivity patterns for such sterically congested dioxane systems.
Regioselective Ring-Opening: Investigating novel Lewis or Brønsted acid systems to achieve regioselective cleavage of one C-O bond, leading to a mono-protected 1,3-diol. This would be a valuable transformation for synthetic applications.
C-H Functionalization: The development of advanced catalytic systems for remote C-H activation and functionalization could open up pathways to introduce new functional groups onto the alkyl substituents. This remains a frontier in organic synthesis.
Radical Reactions: Exploring radical-based transformations, which are often less sensitive to steric hindrance than ionic reactions, could provide a means for derivatization. For instance, a thiol-promoted radical addition to an imine has been shown to be effective for functionalizing 1,3-dioxolanes. organic-chemistry.org
Integration of Advanced Spectroscopic and Computational Methodologies for Predictive Modeling
The structural complexity of this compound makes its characterization a significant challenge that necessitates the synergy of modern analytical techniques and theoretical calculations.
Current Challenges:
The complete and unambiguous assignment of the ¹H and ¹³C NMR spectra for a specific stereoisomer of this compound is a complex task. The proton signals of the ring and its substituents are likely to reside in a narrow region of the spectrum, leading to significant signal overlap and complex spin-spin coupling patterns. Differentiating between the various possible diastereomers based solely on standard 1D NMR spectra would be nearly impossible.
Future Research Directions:
An integrated approach is essential for definitive structural and stereochemical assignment.
Q & A
Q. What are the recommended synthetic routes for 2,2-diethyl-4,5,6-trimethyl-1,3-dioxane, and how can its stereochemical purity be validated?
Synthesis often involves trapping intermediates with functionalized dioxane precursors, such as reactions between Grignard reagents and acetylenedicarboxylates, followed by cyclization . For stereochemical validation:
Q. How can researchers determine the environmental and toxicological profile of this compound?
Q. What spectroscopic techniques are critical for characterizing substituent effects in 1,3-dioxane derivatives?
- ¹³C NMR distinguishes methyl/ethyl groups at C-2, C-4, and C-6 positions via chemical shifts (δ 20–25 ppm for methyl, δ 10–15 ppm for ethyl) .
- IR spectroscopy identifies C-O-C stretching (1,100–1,250 cm⁻¹) and ring conformation .
Advanced Research Questions
Q. How can computational methods resolve contradictions in thermal decomposition pathways of substituted 1,3-dioxanes?
- Density Functional Theory (DFT) at B3LYP/6-31G** level calculates activation energies (e.g., single-stage vs. two-stage mechanisms) .
- Solvent effects : Implicit solvation models (e.g., SMD for DMSO) lower energy barriers, accelerating decomposition by up to 80× in polar solvents .
- Kinetic isotope studies (e.g., deuterated analogs) validate proposed transition states .
Q. What strategies optimize regioselectivity in alkylation or acylation reactions of 1,3-dioxane derivatives?
- Microwave-assisted synthesis enhances reaction rates and selectivity (e.g., 3-substituted bis-isoxazole ethers under 300 W irradiation) .
- Steric directing groups : Bulky substituents at C-2/C-5 positions favor axial attack due to chair-conformation preferences .
- Catalytic systems : Lewis acids (e.g., BF₃·Et₂O) stabilize oxocarbenium intermediates, improving yields .
Q. How do stereochemical inconsistencies in pyridine-based dioxane derivatives arise, and how can they be resolved?
- Isomerization pathways : EE vs. ZE isomers form due to π-stacking interactions in 3-pyridinyl vs. 4-pyridinyl analogs .
- Dynamic NMR monitors isomerization rates at variable temperatures .
- Crystallographic data (e.g., Cambridge Structural Database) cross-reference observed vs. predicted dihedral angles .
Methodological Tables
Q. Table 1. Key Computational Parameters for Thermal Decomposition Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
